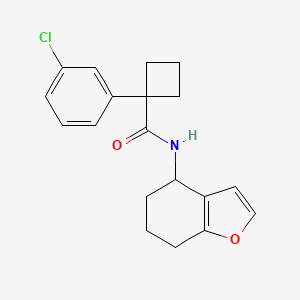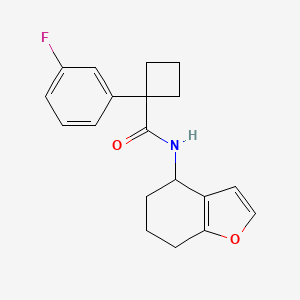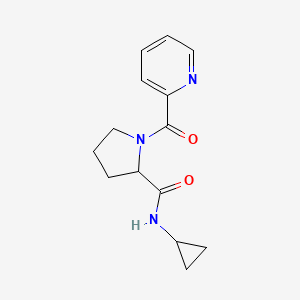![molecular formula C17H14N6O2 B7635229 5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7635229.png)
5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been found to exhibit various biochemical and physiological effects that make it an attractive candidate for further research.
Wirkmechanismus
The mechanism of action of 5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide involves the inhibition of certain enzymes that are involved in various biological processes. This inhibition leads to a decrease in the activity of these enzymes, which could have therapeutic effects on certain diseases. Additionally, this compound has been found to exhibit antioxidant and anti-inflammatory properties, which could contribute to its therapeutic effects.
Biochemical and Physiological Effects
5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as histone deacetylases and protein kinases, which could have therapeutic effects on certain diseases. Additionally, this compound has been found to exhibit antioxidant and anti-inflammatory properties, which could contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide in lab experiments is its high yield through the synthesis method. Additionally, this compound has been extensively studied for its potential applications in the field of medicine, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is the need for further research to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research of 5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide. One potential direction is to further investigate its potential applications in the treatment of cancer and Alzheimer's disease. Additionally, further research is needed to determine the safety and efficacy of this compound in human trials. Another potential direction is to investigate its potential applications in the treatment of various inflammatory diseases. Overall, the potential applications of this compound make it a promising candidate for further research.
Synthesemethoden
The synthesis of 5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide involves the reaction between furan-2-carboxylic acid, 4-(chloromethyl)pyridine hydrochloride, imidazole, and 3-aminopyrazole. The reaction is carried out in the presence of a suitable solvent and a catalyst under controlled conditions. The yield of the compound obtained through this method is high, making it a cost-effective and efficient synthesis method.
Wissenschaftliche Forschungsanwendungen
5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent inhibitory activity against certain enzymes, making it a potential candidate for the treatment of various diseases such as cancer and Alzheimer's disease. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2/c24-17(14-9-13(21-22-14)15-2-1-7-25-15)20-10-12-3-4-19-16(8-12)23-6-5-18-11-23/h1-9,11H,10H2,(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCQSPZPAQRDKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NN2)C(=O)NCC3=CC(=NC=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7635146.png)
![1-[4-[[2-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl]amino]piperidin-1-yl]ethanone](/img/structure/B7635154.png)
![1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea](/img/structure/B7635162.png)
![2-[(4-fluorophenyl)methylcarbamoylamino]-N-(2-methyl-1,3-benzoxazol-6-yl)pentanamide](/img/structure/B7635169.png)

![N-(4-ethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B7635175.png)

![N-[[4-(ethoxymethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7635206.png)
![6-[4-[1-(3-Fluorophenyl)ethyl]piperazin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7635222.png)
![2-(furan-2-yl)-5-[(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7635234.png)

![N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B7635245.png)

![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7635249.png)